Cas no 4714-14-1 ((2-chloro-2-phenylethyl)benzene)
(2-chloro-2-phenylethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,1''-(1-chloroethane-1,2-diyl)dibenzene
- (1-chloro-2-phenylethyl)benzene
- 1,1'-(1-Chloroethane-1,2-diyl)dibenzene
- 1,2-DIPHENYLCHLOROETHANE
- benzene, 1,1'-(1-chloro-1,2-ethanediyl)bis-
- (2-chloro-2-phenylethyl)benzene
- 2-chloro-1,2-diphenylethane
- NSC-93
- CS-0262243
- DS-008232
- G49555
- NSC 93
- EN300-81869
- 1-chloro-1,2-diphenylethane
- 1,2-Diphenyl chloroethane
- SCHEMBL253443
- 4714-14-1
- UVROAJFELBNMRA-UHFFFAOYSA-N
- AKOS002663181
- NSC93
- .ALPHA.-CHLORODIBENZYL
-
- MDL: MFCD01910064
- Inchi: 1S/C14H13Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2
- InChI Key: UVROAJFELBNMRA-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 216.07069
- Monoisotopic Mass: 216.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 4.3
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 295.3±9.0 °C at 760 mmHg
- Flash Point: 128.3±11.4 °C
- Refractive Index: 1.582
- PSA: 0
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(2-chloro-2-phenylethyl)benzene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-chloro-2-phenylethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-81869-0.05g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 0.05g |
$155.0 | 2023-09-02 | |
| Enamine | EN300-81869-0.1g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 0.1g |
$232.0 | 2023-09-02 | |
| Enamine | EN300-81869-0.25g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 0.25g |
$331.0 | 2023-09-02 | |
| Enamine | EN300-81869-0.5g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 0.5g |
$524.0 | 2023-09-02 | |
| Enamine | EN300-81869-1.0g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 1.0g |
$671.0 | 2023-02-12 | |
| Enamine | EN300-81869-2.5g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 2.5g |
$1315.0 | 2023-09-02 | |
| Enamine | EN300-81869-5.0g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 5.0g |
$1945.0 | 2023-02-12 | |
| Enamine | EN300-81869-10.0g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 10.0g |
$2884.0 | 2023-02-12 | |
| Enamine | EN300-81869-1g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 1g |
$671.0 | 2023-09-02 | |
| Enamine | EN300-81869-5g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 5g |
$1945.0 | 2023-09-02 |
(2-chloro-2-phenylethyl)benzene Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on (2-chloro-2-phenylethyl)benzene
Compound CAS No 4714-14-1: (2-chloro-2-phenylethyl)benzene
Compound CAS No 4714-14-1, also known as (2-chloro-2-phenylethyl)benzene, is a highly specialized organic compound with a unique molecular structure. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its versatile properties and potential applications. The molecule consists of a benzene ring attached to a 2-chloro-2-phenylethyl group, creating a structure that exhibits both aromaticity and halogen substitution, which contributes to its reactivity and functional versatility.
The synthesis of (2-chloro-2-phenylethyl)benzene involves a series of carefully controlled reactions, often utilizing Friedel-Crafts alkylation or other electrophilic aromatic substitution methods. Recent advancements in catalytic systems and reaction optimization have enabled the efficient production of this compound with high purity and yield. Researchers have also explored alternative synthetic pathways, such as Suzuki coupling and Heck reactions, to diversify its functional groups for specific applications.
One of the most notable aspects of (2-chloro-2-phenylethyl)benzene is its role in the development of advanced materials. Its aromatic backbone and chlorinated substituent make it an ideal precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs), which are widely used in organic electronics, such as OLEDs and organic photovoltaics. Recent studies have demonstrated that derivatives of this compound can significantly enhance the charge transport properties of these materials, leading to improved device performance.
In the pharmaceutical industry, (2-chloro-2-phenylethyl)benzene has been investigated as a potential lead compound for drug discovery. Its structure allows for easy functionalization, enabling researchers to explore various bioactive derivatives. For instance, derivatives with electron-withdrawing groups have shown promising anti-inflammatory and anticancer activities in preclinical studies. Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues for metallo-drug development.
The environmental impact of (2-chloro-2-phenylethyl)benzene has also been a topic of recent research. Studies have shown that under certain conditions, the compound can undergo biodegradation, reducing its persistence in the environment. However, further investigations are needed to fully understand its ecological effects and develop strategies for safe handling and disposal.
Looking ahead, the potential applications of (2-chloro-2-phenylethyl)benzene are vast and continually expanding. With ongoing advancements in synthetic methodologies and material science, this compound is poised to play a pivotal role in shaping future technologies across multiple disciplines. Its unique combination of chemical properties makes it an invaluable tool for researchers seeking innovative solutions in chemistry and beyond.
4714-14-1 ((2-chloro-2-phenylethyl)benzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)